molecular formula C18H13NO2 B078885 4-Nitro-p-terphenyl CAS No. 10355-53-0

4-Nitro-p-terphenyl

Cat. No.: B078885
CAS No.: 10355-53-0
M. Wt: 275.3 g/mol
InChI Key: IMMGNSJGTWWGJB-UHFFFAOYSA-N
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Description

4-Nitro-p-terphenyl is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups and a nitro group at the para position. It is known for its applications in organic synthesis and materials science due to its unique structural properties.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 4-Nitro-p-terphenyl is not well-understood. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression. Specific molecular mechanisms have not been reported .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Transport and Distribution

It is unclear whether it interacts with any transporters or binding proteins, or whether it has any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-p-terphenyl can be synthesized through several methods. One common approach involves the nitration of p-terphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The nitration process is carefully monitored, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-p-terphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

Major Products Formed

    Reduction: 4-Amino-p-terphenyl.

    Substitution: Various substituted terphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-p-terphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of organic semiconductors and light-emitting diodes.

    Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Nitro-p-terphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound’s aromatic structure allows it to intercalate with DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-p-terphenyl: Similar structure but with an amino group instead of a nitro group.

    4-Methoxy-p-terphenyl: Contains a methoxy group instead of a nitro group.

    4-Bromo-p-terphenyl: Substituted with a bromine atom instead of a nitro group.

Uniqueness

4-Nitro-p-terphenyl is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications, particularly in materials science and medicinal chemistry.

Properties

IUPAC Name

1-(4-nitrophenyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMGNSJGTWWGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145897
Record name 1,1':4',1''-Terphenyl, 4-nitro-
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Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10355-53-0
Record name 4-Nitro-p-terphenyl
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Record name 4-Nitro-1,1':4',1''-terphenyl
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Record name 10355-53-0
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Record name 1,1':4',1''-Terphenyl, 4-nitro-
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Record name 4-nitro-1,1':4':1'-terphenyl
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Record name 4-NITRO-1,1':4',1''-TERPHENYL
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